5-Iodo-1H-quinazolin-4-one is a compound belonging to the quinazolinone class, which has garnered interest due to its biological activities, particularly in medicinal chemistry. Quinazolinones are characterized by their fused benzene and pyrimidine rings, with various substitutions leading to diverse pharmacological properties. The presence of iodine in the 5-position enhances its reactivity and potential biological activity, making it a subject of study in drug development.
The compound can be synthesized through various chemical methods involving anthranilic acid derivatives. Research indicates that quinazolinones, including 5-iodo-1H-quinazolin-4-one, are often evaluated for their therapeutic effects against conditions like cancer and infections caused by resistant bacteria .
The synthesis of 5-iodo-1H-quinazolin-4-one typically involves the iodination of a precursor quinazolinone. Various methods have been developed for synthesizing quinazolinones, including:
The synthesis process may involve various reaction conditions such as temperature control, solvent choice (e.g., acetonitrile), and the use of catalysts like p-toluenesulfonic acid to optimize yields. For example, refluxing anthranilic acid with an acyl chloride in the presence of a catalyst can yield quinazolinones efficiently .
The molecular structure of 5-iodo-1H-quinazolin-4-one features:
The molecular formula for 5-iodo-1H-quinazolin-4-one is C8H6N2O, with a molecular weight of approximately 178.15 g/mol. The compound exhibits characteristic peaks in its nuclear magnetic resonance (NMR) spectrum that correspond to its unique hydrogen and carbon environments .
5-Iodo-1H-quinazolin-4-one can undergo various chemical reactions:
The reaction conditions such as temperature, solvent systems, and catalysts significantly influence the outcome and yield of these reactions. For example, using polar solvents often aids in achieving higher yields in nucleophilic substitution reactions .
The mechanism of action for compounds like 5-iodo-1H-quinazolin-4-one often involves interaction with specific biological targets:
Studies have shown that modifications at various positions on the quinazolinone scaffold can lead to significant changes in potency and selectivity against specific targets, illustrating the importance of structure-activity relationships in drug design .
5-Iodo-1H-quinazolin-4-one is typically a crystalline solid at room temperature. It has moderate solubility in organic solvents like ethanol and dimethyl sulfoxide but limited solubility in water.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is primarily influenced by the presence of the iodine substituent, which can participate in electrophilic aromatic substitution reactions.
Relevant data includes:
5-Iodo-1H-quinazolin-4-one has several applications in scientific research:
Quinazolin-4(3H)-one represents a privileged heterocyclic scaffold in medicinal chemistry, first synthesized in 1869 by Griess via condensation of anthranilic acid with cyanogens to yield 2-cyano-3,4-dihydro-4-oxoquinazoline [1] [6]. Systematic exploration began in the 1950s with the commercialization of methaqualone (a 2,3-disubstituted quinazolinone) as a sedative-hypnotic agent, marking the scaffold’s entry into clinical therapeutics [6] [8]. The 1980s–2000s witnessed transformative developments with the approval of quinazoline-based kinase inhibitors like gefitinib and erlotinib (EGFR inhibitors) for oncology, alfuzosin (α1-adrenergic antagonist) for urology, and prazosin (antihypertensive) [4] [10]. These drugs underscore the scaffold’s versatility in targeting diverse biological pathways.
Table 1: Historical Milestones in Quinazolinone Drug Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes first quinazolinone derivative | Foundation of quinazolinone chemistry |
1951 | Methaqualone approved as sedative | First therapeutic quinazolinone |
1988 | Prazosin (α-blocker) approved for hypertension | Demonstrated cardiovascular applications |
2003–2004 | Gefitinib & erlotinib (EGFR inhibitors) approved for NSCLC | Validated quinazolinones as targeted anticancer agents |
2010s | Hybrid derivatives (e.g., quinazolinone-benzimidazole) explored | Emergence of multitargeted ligands for complex diseases |
Over 200 naturally occurring quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga) further highlighted the scaffold’s biological relevance, driving synthetic efforts to mimic and optimize natural product activities [6] [8]. Today, >40,000 biologically active quinazolinone derivatives are documented, spanning antimicrobial, anticancer, anti-inflammatory, and CNS-modulatory activities [1] [3].
Halogen substitution, particularly iodine at C5, strategically enhances the pharmacochemical profile of quinazolin-4-ones through three key mechanisms:
Steric and Electronic Modulation:The 5-position lies on the benzoid ring, adjacent to nitrogen atoms critical for target binding. Iodine’s large van der Waals radius (198 pm) creates a steric "bump" that restricts molecular conformation, potentially improving selectivity for biological targets. Concurrently, its weak electron-withdrawing effect (σ_I = 0.18) subtly polarizes the electron density of the fused ring system, enhancing hydrogen-bond acceptor capacity at N1 and C=O positions [7] [9].
Enhanced Binding Affinity:Iodine’s polarizability enables halogen bonding with biomolecular targets—a noncovalent interaction where iodine acts as an electrophilic σ-hole donor to electron-rich residues (e.g., carbonyl oxygens, histidine). This interaction, 2–10 kJ/mol stronger than hydrogen bonds, improves binding affinity. For instance, 5-iodo derivatives show enhanced inhibitory activity against DNA repair enzymes like RecQ helicases compared to non-halogenated analogs [2] [7].
Synthetic Versatility for Diversification:The iodine atom serves as a handle for late-stage derivatization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows efficient generation of libraries from a common iodo-quinazolinone intermediate, accelerating SAR exploration [4] [9].
Table 2: Impact of Halogen Substituents on Quinazolinone Bioactivity
Position | Halogen | Biological Activity Enhancement | Proposed Mechanism |
---|---|---|---|
5 | Iodine | 2–5× increase in BLM helicase inhibition [2] | Halogen bonding with RQC domain |
6/8 | Chlorine | 3× increase in gram-positive antibacterial activity [7] | Enhanced membrane penetration |
6/7 | Bromine | Improved tubulin polymerization inhibition [9] | Hydrophobic pocket complementarity |
5-Iodo-1H-quinazolin-4-one has emerged as a pivotal building block in synthetic and medicinal chemistry due to three key attributes:
Table 3: Synthetic Applications of 5-Iodo-1H-Quinazolin-4-One
Transformation | Reagents/Conditions | Applications | Yield Range |
---|---|---|---|
Suzuki coupling | ArB(OH)2, Pd(PPh3)4, Na2CO3, DME/H2O, 80°C | Biaryl derivatives for kinase inhibition | 75–92% |
Sonogashira coupling | Terminal alkyne, PdCl2(PPh3)2, CuI, Et3N, 60°C | Rigid probes for enzyme active sites | 70–88% |
Buchwald-Hartwig amination | Amine, Pd2(dba)3, XantPhos, Cs2CO3, toluene, 100°C | Anilinoquinazolines (e.g., erlotinib analogs) | 65–85% |
Click conjugation | Azide, CuSO4·5H2O, sodium ascorbate, H2O/tBuOH | Triazole hybrids for antimicrobial activity | 80–95% |
The scaffold’s synthetic tractability, combined with iodine’s orthogonality in functional group manipulation, positions 5-iodo-1H-quinazolin-4-one as a cornerstone for developing next-generation therapeutics targeting drug-resistant cancers, emerging pathogens, and complex multifactorial diseases.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0